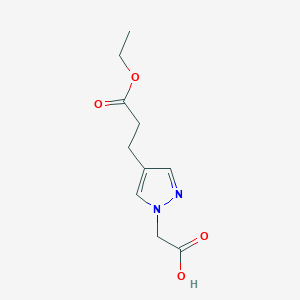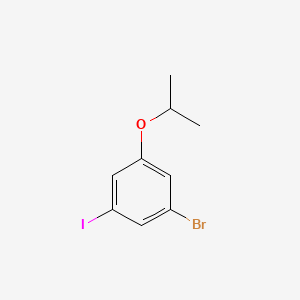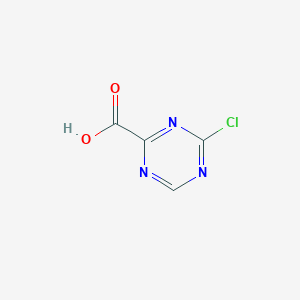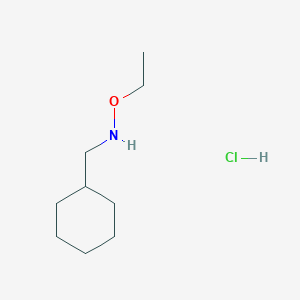
N-(cyclohexylmethyl)-O-ethylhydroxylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyclohexylmethyl)-O-ethylhydroxylamine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexylmethyl group attached to an O-ethylhydroxylamine moiety, and is typically found in its hydrochloride salt form. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohexylmethyl)-O-ethylhydroxylamine hydrochloride can be achieved through several methods. One common approach involves the reaction of cyclohexylmethylamine with ethyl nitrite under controlled conditions to form the desired hydroxylamine derivative. The reaction is typically carried out in an organic solvent such as ethanol or methanol, and the product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The final product is usually obtained through crystallization and subsequent drying to yield a high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions
N-(cyclohexylmethyl)-O-ethylhydroxylamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction typically produces amines. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced.
科学的研究の応用
N-(cyclohexylmethyl)-O-ethylhydroxylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the manufacture of specialty chemicals and materials.
作用機序
The mechanism of action of N-(cyclohexylmethyl)-O-ethylhydroxylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its effects are mediated through the formation of covalent bonds with target proteins or nucleic acids, leading to changes in their structure and function.
類似化合物との比較
N-(cyclohexylmethyl)-O-ethylhydroxylamine hydrochloride can be compared with other hydroxylamine derivatives, such as:
N-methylhydroxylamine: Similar in structure but with a methyl group instead of a cyclohexylmethyl group.
O-benzylhydroxylamine: Contains a benzyl group instead of an ethyl group.
N-cyclohexylhydroxylamine: Lacks the ethyl group present in this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity compared to its analogs.
特性
分子式 |
C9H20ClNO |
|---|---|
分子量 |
193.71 g/mol |
IUPAC名 |
1-cyclohexyl-N-ethoxymethanamine;hydrochloride |
InChI |
InChI=1S/C9H19NO.ClH/c1-2-11-10-8-9-6-4-3-5-7-9;/h9-10H,2-8H2,1H3;1H |
InChIキー |
OFICGVYHUOPAEB-UHFFFAOYSA-N |
正規SMILES |
CCONCC1CCCCC1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


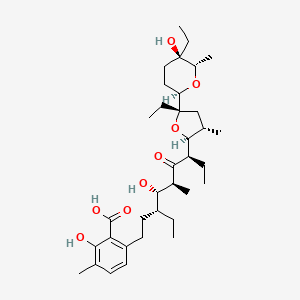
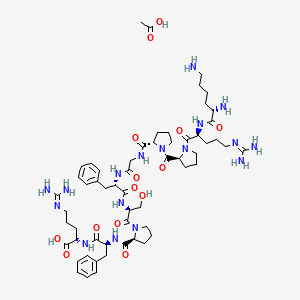
![2-[4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanenitrile](/img/structure/B14766476.png)
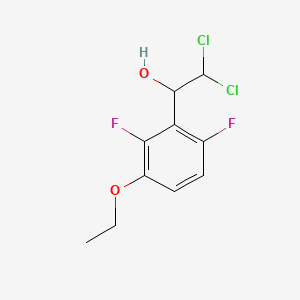
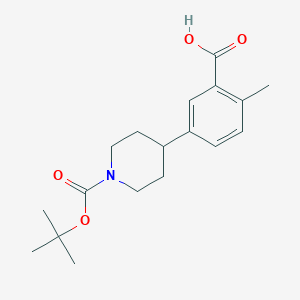
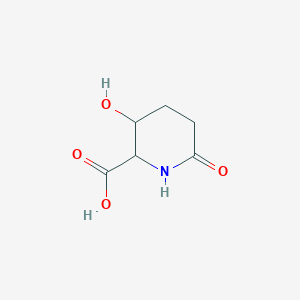


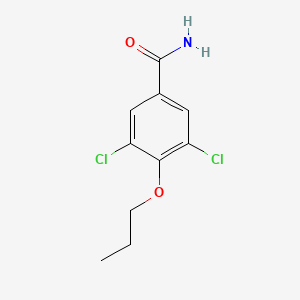

![Benzoic acid, 2-[4-[[(2S)-2-(acetylamino)-3-[4-[(carboxycarbonyl)(2-carboxyphenyl)amino]-3-ethylphenyl]-1-oxopropyl]amino]butoxy]-6-hydroxy-, 1-methyl ester](/img/structure/B14766510.png)
